

# ODM-203: A Comprehensive Technical Guide to a Dual FGFR/VEGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-203  |           |
| Cat. No.:            | B8093364 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ODM-203** is an orally available, novel small-molecule inhibitor that demonstrates equipotent and selective activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Genetic alterations in the FGFR signaling pathway and the upregulation of VEGFR are frequently observed in various cancer types, contributing to tumor progression, angiogenesis, and unfavorable survival outcomes.[2] [3] Furthermore, activation of FGFR signaling has been identified as a potential compensatory mechanism for resistance to VEGFR inhibition.[2][3] By simultaneously targeting both pathways, **ODM-203** presents a rational therapeutic strategy for tumors dependent on these signaling cascades for growth and vascularization.[4][5] This document provides an in-depth technical overview of the preclinical and clinical pharmacology of **ODM-203**.

#### **Mechanism of Action**

**ODM-203** functions as a dual inhibitor of the VEGFR and FGFR families of receptor tyrosine kinases.[1] Its mechanism involves blocking the signaling pathways mediated by these receptors, which in turn inhibits angiogenesis and cell proliferation in tumor cells that overexpress VEGFR and/or FGFR.[1] Preclinical studies have shown that **ODM-203** is a selective and equipotent inhibitor of FGFRs (1-4) and VEGFRs (1-3).[6] The dual inhibition is considered advantageous as many tumor types with FGFR genomic alterations are also known to be angiogenic.[7]



#### **Signaling Pathways**

FGFR and VEGFR signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis. **ODM-203**'s dual inhibitory action disrupts these cascades.

## Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes trans-autophosphorylation of its intracellular tyrosine kinase domains.[8][9] This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which are crucial for cell proliferation and survival.[8][10][11] The adaptor protein FRS2α plays a key role in mediating these signals.[9]





Click to download full resolution via product page

Caption: Simplified FGFR Signaling Pathway and ODM-203 Inhibition.



# Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGF ligands bind to VEGFRs on the surface of endothelial cells, leading to receptor dimerization and activation of the intracellular tyrosine kinase domain.[12][13] The primary signal transducer for angiogenesis is VEGFR2.[14][15] Its activation triggers downstream pathways, including the PLCy-PKC-MAPK cascade, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival and increases vascular permeability.[12][14]





Click to download full resolution via product page

Caption: Simplified VEGFR Signaling Pathway and ODM-203 Inhibition.



## Preclinical Data In Vitro Kinase Inhibition

**ODM-203** demonstrates potent inhibitory activity against both FGFR and VEGFR family kinases in biochemical assays, with IC50 values in the low nanomolar range.[3][7] This balanced potency is a key feature of the molecule.[3]

| Target Kinase                                    | IC50 (nmol/L) |  |
|--------------------------------------------------|---------------|--|
| FGFR1                                            | 11[16]        |  |
| FGFR2                                            | 16[16]        |  |
| FGFR3                                            | 6[16]         |  |
| FGFR4                                            | 35[16]        |  |
| VEGFR1                                           | 26[16]        |  |
| VEGFR2                                           | 9[16]         |  |
| VEGFR3                                           | 5[16]         |  |
| Table 1: In vitro inhibitory activity of ODM-203 |               |  |

Table 1: In vitro inhibitory activity of ODM-203 against recombinant FGFR and VEGFR kinases.[16]

### **Cellular Activity**

In cellular assays, **ODM-203** effectively inhibits proliferation in cancer cell lines with FGFR genomic alterations and suppresses VEGFR-driven endothelial tube formation, with similar potency across both functions.[2][7]



| Assay Type                                                                                                           | Cell Line / Model | IC50 (nmol/L) |
|----------------------------------------------------------------------------------------------------------------------|-------------------|---------------|
| Cell Proliferation                                                                                                   | H1581 (FGFR1 amp) | 104[7]        |
| Cell Proliferation                                                                                                   | SNU16 (FGFR2 amp) | 50-150[3]     |
| Cell Proliferation                                                                                                   | RT4 (FGFR3 mut)   | 192[7]        |
| VEGFR-induced Tube<br>Formation                                                                                      | HUVEC             | 33[2][3]      |
| Table 2: Cellular potency of ODM-203 in FGFR-dependent proliferation and VEGFR-driven angiogenesis assays.[2] [3][7] |                   |               |

**ODM-203** does not affect the proliferation of cell lines that lack identified defects in FGFR expression or signaling.[7]

#### **In Vivo Efficacy**

**ODM-203** has demonstrated significant antitumor activity in various preclinical in vivo models, including both FGFR-dependent and angiogenesis-dependent tumor xenografts.[2][7]



| Tumor Model                                                                  | Cancer Type    | Driving<br>Alteration      | Dosing                                   | Outcome                                                                         |
|------------------------------------------------------------------------------|----------------|----------------------------|------------------------------------------|---------------------------------------------------------------------------------|
| RT4 Xenograft                                                                | Bladder Cancer | FGFR3-<br>dependent        | 20 and 40 mg/kg,<br>oral, 21 days        | Significant, dose-<br>dependent<br>reduction in<br>tumor growth.[7]             |
| SNU16<br>Xenograft                                                           | Gastric Cancer | FGFR2-<br>dependent        | 30 mg/kg, oral,<br>12 days               | Reduction in<br>tumor growth<br>and suppression<br>of FGFR<br>signaling.[7][17] |
| Orthotopic<br>Renca                                                          | Kidney Cancer  | Angiogenesis-<br>dependent | 7, 20, and 40<br>mg/kg, oral, 21<br>days | 75% primary<br>tumor growth<br>inhibition and<br>reduced lung<br>nodules.[18]   |
| Table 3: In vivo antitumor activity of ODM-203 in preclinical models.[7][17] |                |                            |                                          |                                                                                 |

Interestingly, in a syngeneic tumor model, **ODM-203** treatment was associated with immune modulation in the tumor microenvironment, including a decrease in PD-1 and PD-L1 expression and increased activation of CD8 T cells.[2][7]

#### **Clinical Data**

A first-in-human, Phase I/IIa clinical trial (NCT02264418) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of **ODM-203** in patients with advanced or metastatic solid tumors.[19][20]



- Optimal Dose: The optimal tablet dose was determined to be 400 mg per day, taken with food.[19][20][21]
- Safety and Tolerability: All 84 patients treated experienced at least one adverse event (AE), with 70.4% considered treatment-related.[20][21] The majority of AEs were grade 1 or 2 in severity.[20][21] The most common AEs were bilirubin increase (75%) and diarrhea (50%). [19][20] Hyperphosphatemia, an on-target effect of FGFR inhibition, was also reported.[19]
- Efficacy: Preliminary signs of therapeutic activity were observed.[19][21] The overall response rate was 9.2%.[20] Two partial responses were noted in patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[6] The median progression-free survival was 16.1 weeks for patients with aberrant FGFR tumors and 12.4 weeks for those with non-aberrant tumors.[20]

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

#### **In Vitro Kinase Assays**

The inhibitory activity of **ODM-203** against recombinant kinases is typically determined using radiometric or fluorescence-based assays. The general workflow involves incubating the purified kinase domain with a specific substrate, ATP (often radiolabeled), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.

#### **Cell Viability Assays**

To assess the antiproliferative effects of **ODM-203**, FGFR-dependent cancer cell lines (e.g., H1581, SNU16, RT4) are seeded in multi-well plates.[4][16] The cells are allowed to attach overnight and are then treated with a range of **ODM-203** concentrations for a period of 72 to 96 hours.[16] Cell viability is measured using standard methods such as MTT or CellTiter-Glo assays, which quantify metabolic activity or ATP content, respectively. IC50 values are calculated from the resulting dose-response curves.[4]

#### **Cell-Based Angiogenesis (Tube Formation) Assay**



The anti-angiogenic potential of **ODM-203** is evaluated using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).[4] HUVECs are seeded onto a layer of Matrigel in the presence of a pro-angiogenic stimulus like VEGF. Concurrently, cells are treated with various concentrations of **ODM-203**. After an incubation period (typically several hours), the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring total tube length or the number of branch points. The IC50 is the concentration of **ODM-203** that inhibits tube formation by 50%.[5]

#### **Subcutaneous Xenograft Model Workflow**

In vivo efficacy is often tested using xenograft models where human tumor cells are implanted into immunocompromised mice.[4]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]

#### Foundational & Exploratory





- 8. mdpi.com [mdpi.com]
- 9. The Fibroblast Growth Factor signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 12. cusabio.com [cusabio.com]
- 13. VEGF Pathway | Thermo Fisher Scientific US [thermofisher.com]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorbyt.com [biorbyt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ODM-203: A Comprehensive Technical Guide to a Dual FGFR/VEGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093364#odm-203-as-a-dual-fgfr-vegfr-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com